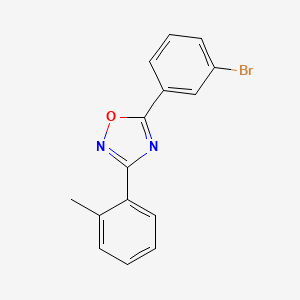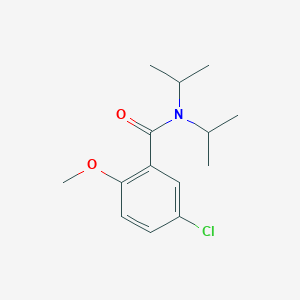![molecular formula C15H15NO4 B5814168 {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of inflammatory and painful conditions. Fenbufen belongs to the arylpropionic acid class of NSAIDs and has been shown to possess analgesic, anti-inflammatory, and antipyretic properties.
Mécanisme D'action
Fenbufen acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid reduces the production of prostaglandins, leading to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Fenbufen has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, and menstrual pain. Fenbufen has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Fenbufen has been widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models. However, {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid has also been shown to have some limitations, including its potential for causing gastrointestinal side effects and its potential for interacting with other drugs.
Orientations Futures
There are several future directions for the study of {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid. One area of research is the development of new formulations of this compound that can minimize its potential for causing gastrointestinal side effects. Another area of research is the investigation of the antioxidant properties of this compound, which may have implications for the treatment of oxidative stress-related conditions. Additionally, the potential for this compound to interact with other drugs should be further investigated. Overall, this compound has shown promise as a therapeutic agent for the treatment of inflammatory and painful conditions, and further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
Fenbufen can be synthesized by the reaction of 4-aminophenylacetic acid with 2,5-dimethylfuroyl chloride in the presence of a base such as triethylamine. The reaction yields {4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid as the final product. The synthesis method of this compound has been well-established and has been used to produce the drug on a large scale.
Applications De Recherche Scientifique
Fenbufen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to the reduction of inflammation, pain, and fever. Fenbufen has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-7-13(10(2)20-9)15(19)16-12-5-3-11(4-6-12)8-14(17)18/h3-7H,8H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMLNFAMHUBRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)



![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)

![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)